3-bromo-4-ethoxy-N-[(4-fluorophenyl)carbamothioyl]benzamide
Description
3-bromo-4-ethoxy-N-[(4-fluorophenyl)carbamothioyl]benzamide: is an organic compound with the molecular formula C16H14BrFN2O2S This compound is characterized by the presence of a bromine atom, an ethoxy group, and a fluorophenyl group attached to a benzamide core
Properties
IUPAC Name |
3-bromo-4-ethoxy-N-[(4-fluorophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFN2O2S/c1-2-22-14-8-3-10(9-13(14)17)15(21)20-16(23)19-12-6-4-11(18)5-7-12/h3-9H,2H2,1H3,(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIQNVXMGNRLJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-ethoxy-N-[(4-fluorophenyl)carbamothioyl]benzamide typically involves the following steps:
Ethoxylation: The addition of an ethoxy group to the benzene ring.
Carbamothioylation: The attachment of the carbamothioyl group to the benzamide core.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and ethoxylation reactions under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with different oxidation states.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules.
Medicine:
Drug Development: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-4-ethoxy-N-[(4-fluorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-bromo-4-ethoxy-N-(2-fluorophenyl)benzamide
- 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide
- 3-bromo-4-ethoxy-N-(4-fluorophenyl)benzamide
Comparison:
- Structural Differences: The position of the fluorine atom on the phenyl ring varies among the similar compounds.
- Chemical Properties: These structural differences can lead to variations in chemical reactivity and physical properties.
- Applications: Each compound may have unique applications based on its specific chemical structure and properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
